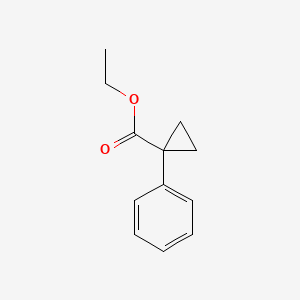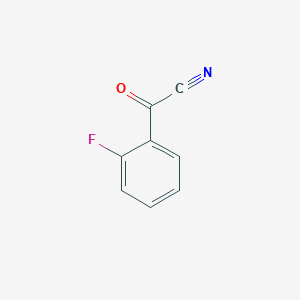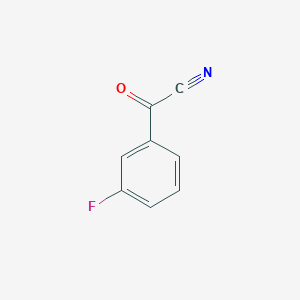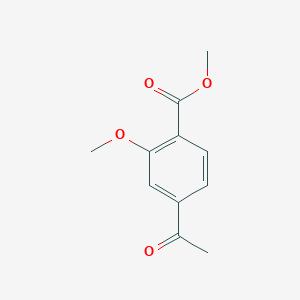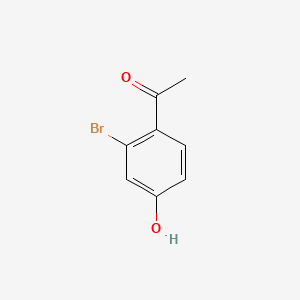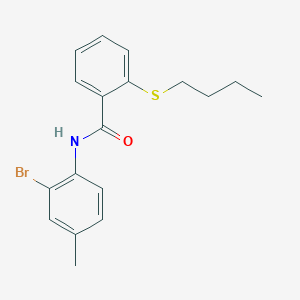![molecular formula C11H14BrNO3 B1338849 Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- CAS No. 88138-55-0](/img/structure/B1338849.png)
Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-: is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzene, where a nitro group and a 5-bromopentyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming nitrobenzene.
Bromination of Pentanol: 5-Bromopentanol is synthesized by reacting pentanol with bromine in the presence of a catalyst.
Etherification: The final step involves the etherification of nitrobenzene with 5-bromopentanol in the presence of a base such as sodium hydroxide to form Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Reduction: Hydrogen gas with palladium catalyst, tin and hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: Benzene, 1-[(5-aminopentyl)oxy]-2-nitro-.
Oxidation: Benzene, 1-[(5-carboxypentyl)oxy]-2-nitro-.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural features.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromopentyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
- Benzene, 1-[(5-bromopentyl)oxy]-2-chloro-4-nitro-
- Benzene, 1-[(5-bromopentyl)oxy]-2-(2-phenylethenyl)-
Comparison:
- Benzene, 1-[(5-bromopentyl)oxy]-2-chloro-4-nitro- has an additional chloro group, which can influence its reactivity and applications.
- Benzene, 1-[(5-bromopentyl)oxy]-2-(2-phenylethenyl)- has a phenylethenyl group, which can affect its chemical properties and potential uses.
Properties
IUPAC Name |
1-(5-bromopentoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c12-8-4-1-5-9-16-11-7-3-2-6-10(11)13(14)15/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHDOZZMVMHFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529221 |
Source


|
| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88138-55-0 |
Source


|
| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
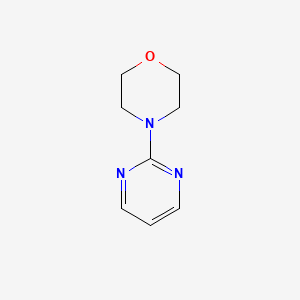

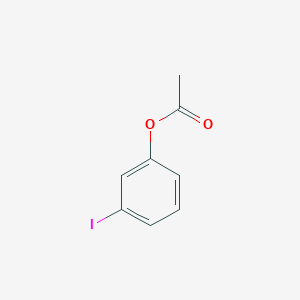
![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)

